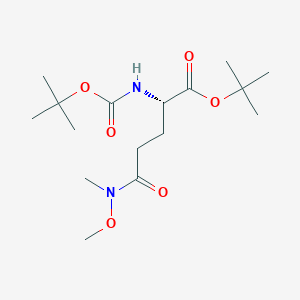![molecular formula C10H7ClO3S B2371625 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 172088-61-8](/img/structure/B2371625.png)
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound derived from benzo[b]thiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common synthetic route includes the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes, followed by chlorination under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemical Synthesis and Modification: It serves as a building block for synthesizing various structurally interesting and potentially useful compounds.
Material Science: The compound is used in the development of luminescent materials and magnetic clusters.
Pharmaceutical Research: Although not used directly as a drug, its derivatives have been explored for potential therapeutic applications, including anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making them potential candidates for overcoming drug resistance . The compound’s effects are mediated through the downregulation of proteins involved in these pathways, such as myeloid cell leukemia-1 (Mcl-1) and RAD51 .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is structurally similar to other compounds in its class, such as:
- 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid
- 3-Chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid
These compounds share similar chemical properties and reactivity but differ in the position of the chloro and methoxy groups, which can influence their specific applications and effectiveness in various reactions.
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJVOJZDMWGGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B2371543.png)
![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)
![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)
![3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide](/img/new.no-structure.jpg)
![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)



![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)


